Cloruro de 2-azidoacetilo

Descripción general

Descripción

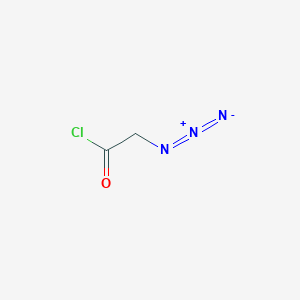

2-Azidoacetyl Chloride: is an organic compound with the molecular formula C₂H₂ClN₃O . It is a colorless to pale yellow liquid that is highly reactive due to the presence of both azido and acyl chloride functional groups. This compound is used as an intermediate in organic synthesis, particularly in the preparation of azido-containing compounds which are valuable in various chemical and biological applications.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Azidoacetyl Chloride serves as a crucial intermediate in organic synthesis, particularly in the formation of azido-containing compounds. It is frequently utilized in:

- Click Chemistry : This method allows for the rapid and selective formation of triazoles via azide-alkyne cycloaddition reactions. The resulting triazoles have applications in drug discovery and materials science .

| Application | Description |

|---|---|

| Building Block | Used to synthesize complex organic molecules |

| Triazole Formation | Key component in click chemistry reactions |

Bioconjugation

The azido group in 2-azidoacetyl chloride facilitates bioconjugation reactions, allowing researchers to label biomolecules with fluorescent tags or other functionalities. This property is particularly useful in:

- Metabolic Labeling : The compound can be used to label glycans for visualization and profiling of glycoproteins within biological systems .

| Application | Description |

|---|---|

| Metabolic Labeling | Enables visualization of glycoproteins |

| Fluorescent Tagging | Facilitates tracking and imaging in biological studies |

Medicinal Chemistry

In medicinal chemistry, 2-azidoacetyl chloride has been explored for its potential to inhibit bacterial quorum sensing pathways. This property may lead to the development of novel antibiotics that target bacterial communication systems:

- Quorum Sensing Inhibition : Research indicates that this compound can interact with specific receptors involved in bacterial communication, potentially leading to new therapeutic strategies against infections.

| Application | Description |

|---|---|

| Antibiotic Development | Targeting bacterial communication mechanisms |

| Quorum Sensing | Inhibits pathways that regulate biofilm formation |

Case Study 1: Click Chemistry Applications

A study demonstrated the effectiveness of 2-azidoacetyl chloride in synthesizing diverse triazole derivatives through click chemistry. These derivatives exhibited significant biological activity, including anticancer properties, showcasing the compound's utility in drug development .

Case Study 2: Bioconjugation Techniques

Research on site-specific incorporation of 2′-azido RNA building blocks highlighted the potential of 2-azidoacetyl chloride in enhancing RNA stability and functionality. The modifications allowed for efficient fluorescent labeling, which is crucial for tracking RNA interactions within cells .

Mecanismo De Acción

Target of Action

The primary target of 2-azidoacetyl chloride is the TraR Quorum Sensing (QS) receptor in Agrobacterium tumefaciens . This receptor plays a crucial role in bacterial communication and biofilm formation .

Mode of Action

2-Azidoacetyl chloride interacts with its target through hydrogen bonding . The two nitrogen atoms in the triazole ring of the compound form hydrogen bonds with GLN-2, and the carbonyl group (C=O) in the amide forms hydrogen bonds with water . Notably, the carbonyl group on the macrolides forms hydrogen bonds with the G-106 base in the DNA . These interactions may block quorum sensing expression through key amino acid residues or DNA bases in the TraR QS receptor .

Biochemical Pathways

This pathway is crucial for bacterial communication and biofilm formation . By inhibiting this pathway, 2-azidoacetyl chloride can potentially attenuate bacterial pathogenicity .

Result of Action

The primary result of 2-azidoacetyl chloride’s action is the inhibition of the quorum sensing pathway . It was found that the inhibition rate of a similar compound at 200 mg/L (0.45 mM) can reach 67% . This inhibition can potentially reduce bacterial pathogenicity and slow down the emergence of microbial resistance .

Análisis Bioquímico

Biochemical Properties

It is known that azides, such as 2-Azidoacetyl Chloride, are energy-rich molecules with many applications . They can participate in a variety of organic reactions, suggesting that they may interact with a range of enzymes, proteins, and other biomolecules .

Cellular Effects

Chloride channels and transporters, which may interact with chloride-containing compounds like 2-Azidoacetyl Chloride, play crucial roles in various cellular processes, including the control of electrical excitability, extra- and intracellular ion homeostasis, and transepithelial transport .

Molecular Mechanism

It is known that benzylic halides, which include compounds like 2-Azidoacetyl Chloride, typically react via an SN1 pathway, involving a resonance-stabilized carbocation .

Temporal Effects in Laboratory Settings

It is known that the stability and degradation of a compound can significantly impact its long-term effects on cellular function .

Metabolic Pathways

It is known that chloride ions, which are part of 2-Azidoacetyl Chloride, are involved in many metabolic processes .

Transport and Distribution

Active transport mechanisms allow molecules to move against their gradients, which could potentially apply to 2-Azidoacetyl Chloride .

Subcellular Localization

It is known that the subcellular localization of a product can significantly affect its activity or function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Azidoacetyl Chloride can be synthesized through the reaction of 2-azidoacetic acid with oxalyl chloride . The reaction typically involves the following steps:

Preparation of 2-azidoacetic acid: This is achieved by reacting with .

Conversion to 2-azidoacetyl chloride: The 2-azidoacetic acid is then treated with oxalyl chloride, resulting in the formation of 2-azidoacetyl chloride.

Industrial Production Methods: Industrial production of 2-azidoacetyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial in industrial settings to minimize by-products and ensure safety.

Análisis De Reacciones Químicas

Types of Reactions: 2-Azidoacetyl Chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.

Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.

Hydrolysis: The acyl chloride group can be hydrolyzed to form 2-azidoacetic acid.

Common Reagents and Conditions:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction is commonly used to form triazoles from 2-azidoacetyl chloride.

Hydrogenation: Reduction of the azido group can be achieved using hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

Triazoles: Formed through click chemistry reactions.

Amines: Formed through reduction of the azido group.

2-Azidoacetic Acid: Formed through hydrolysis of the acyl chloride group.

Comparación Con Compuestos Similares

2-Azidoacetic Acid: Similar in structure but lacks the acyl chloride group.

Azidoacetyl Bromide: Similar in structure but contains a bromine atom instead of chlorine.

Uniqueness of 2-Azidoacetyl Chloride:

Dual Functional Groups: The presence of both azido and acyl chloride groups makes 2-azidoacetyl chloride highly versatile in organic synthesis.

Actividad Biológica

Overview

2-Azidoacetyl chloride (C₂H₂ClN₃O) is a highly reactive organic compound characterized by its azido and acyl chloride functional groups. This compound is primarily recognized for its role as an intermediate in organic synthesis and its potential applications in biological research and drug development. Its biological activity is particularly notable in the context of quorum sensing inhibition and metabolic labeling.

The primary target of 2-azidoacetyl chloride is the TraR Quorum Sensing (QS) receptor in Agrobacterium tumefaciens. This compound interacts with its target through hydrogen bonding , leading to the inhibition of bacterial communication pathways crucial for biofilm formation and virulence. The inhibition of quorum sensing has significant implications for controlling bacterial infections, particularly those involving biofilm-associated pathogens.

In biochemical contexts, 2-azidoacetyl chloride exhibits several important properties:

- Energy-Rich Molecule : The azido group contributes to the compound's high reactivity, facilitating various chemical transformations.

- Cellular Effects : It may interact with chloride channels and transporters, influencing cellular processes such as ion homeostasis and electrical excitability.

- Metabolic Pathways : Chloride ions from this compound are involved in numerous metabolic processes, enhancing its relevance in biological systems.

Research Applications

2-Azidoacetyl chloride has a wide range of applications across various scientific fields:

- Organic Chemistry : It serves as a building block for synthesizing complex organic molecules, particularly those containing azido groups.

- Biological Research : Utilized for metabolic labeling of glycans, it allows for visualization and profiling of glycoproteins within cells.

- Pharmaceutical Development : Its ability to disrupt quorum sensing pathways positions it as a candidate for developing novel antibacterial agents.

- Industrial Use : Employed in producing specialty chemicals and materials, including polymers and coatings.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of 2-azidoacetyl chloride:

- Quorum Sensing Inhibition : Research indicates that compounds derived from 2-azidoacetyl chloride can effectively inhibit the QS system in A. tumefaciens, leading to reduced biofilm formation.

- Cellular Labeling : In a study focused on metabolic labeling, 2-azidoacetyl chloride was shown to facilitate the incorporation of azides into glycoproteins, enhancing their detection through bioorthogonal chemistry techniques .

Table of Biological Activities

Propiedades

IUPAC Name |

2-azidoacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN3O/c3-2(7)1-5-6-4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHXTVABLHHRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447932 | |

| Record name | 2-azidoacetyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30426-58-5 | |

| Record name | 2-azidoacetyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.